molecular formula C14H9N5 B11863168 2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline CAS No. 918802-93-4

2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11863168
CAS No.: 918802-93-4
M. Wt: 247.25 g/mol
InChI Key: UMEJEWQYMSXBHP-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its fused ring structure, which includes a pyridine ring, a triazole ring, and a quinazoline ring. The unique arrangement of these rings imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable nitrile in the presence of a catalyst such as copper acetate. This reaction proceeds via a [3+2] cycloaddition mechanism, resulting in the formation of the triazole ring .

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite or manganese dioxide. This method is advantageous due to its high yield and relatively mild reaction conditions .

Industrial Production Methods

Industrial production of 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline often employs microwave-assisted synthesis due to its efficiency and eco-friendliness. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

CAS No.

918802-93-4

Molecular Formula

C14H9N5

Molecular Weight

247.25 g/mol

IUPAC Name

2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C14H9N5/c1-2-6-12-11(5-1)14-17-13(18-19(14)9-16-12)10-4-3-7-15-8-10/h1-9H

InChI Key

UMEJEWQYMSXBHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CN=CC=C4

Origin of Product

United States

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